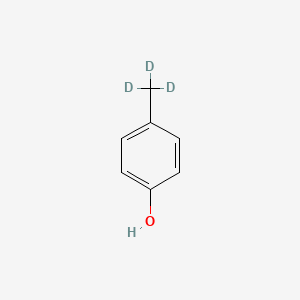

p-Cresol-d3 (methyl-d3)

説明

BenchChem offers high-quality p-Cresol-d3 (methyl-d3) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-Cresol-d3 (methyl-d3) including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-(trideuteriomethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c1-6-2-4-7(8)5-3-6/h2-5,8H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWDCLRJOBJJRNH-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to p-Cresol-d3 (methyl-d3) for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of p-Cresol-d3 (methyl-d3), a deuterated analog of the biologically significant molecule p-Cresol. We will delve into its chemical properties, the rationale for its use in demanding analytical applications, and detailed methodologies for its implementation in the laboratory. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of this stable isotope-labeled internal standard for quantitative analysis.

The Significance of p-Cresol and the Necessity for its Accurate Quantification

p-Cresol, or 4-methylphenol, is a phenolic compound that originates from the metabolism of the amino acid tyrosine by intestinal microflora.[1][2] While a natural product of the gut microbiome, p-Cresol has garnered significant attention in the medical and pharmaceutical fields due to its association with a range of physiological and pathological processes. It is a well-established uremic toxin, accumulating in patients with chronic kidney disease and contributing to cardiovascular complications.[1][3][4] Furthermore, emerging research has implicated p-Cresol as a potential biomarker in certain types of cancer and has highlighted its ability to cross the blood-brain barrier, suggesting a role in neuropsychiatric disorders.[5]

Given its clinical relevance, the accurate and precise quantification of p-Cresol in biological matrices such as plasma, urine, and tissue is of paramount importance for both clinical diagnostics and pharmaceutical research.[5] However, the inherent complexity of these biological samples presents significant analytical challenges, including matrix effects and variability in sample preparation, which can compromise the accuracy of quantitative data.[6] The use of a stable isotope-labeled internal standard is the gold standard to mitigate these challenges.[7]

p-Cresol-d3 (methyl-d3): An Ideal Internal Standard

p-Cresol-d3 (methyl-d3) is an isotopically labeled form of p-Cresol where the three hydrogen atoms of the methyl group are replaced with deuterium atoms.[8][9] This seemingly subtle modification imparts a key property that makes it an exceptional internal standard for mass spectrometry-based quantification: a mass shift.

Chemical and Physical Properties:

| Property | p-Cresol | p-Cresol-d3 (methyl-d3) |

| Chemical Formula | C₇H₈O | C₇H₅D₃O |

| Molecular Weight | 108.14 g/mol [2] | 111.16 g/mol [8][9] |

| CAS Number | 106-44-5[10] | 108561-00-8[8][9] |

| Appearance | Colorless to yellowish solid[11] | Not specified, expected to be similar to p-Cresol |

| Melting Point | 35-37 °C[11] | Not specified, expected to be similar to p-Cresol |

| Boiling Point | 202 °C[11] | Not specified, expected to be similar to p-Cresol |

| Synonyms | 4-Methylphenol, 4-Hydroxytoluene[10] | 4-(Methyl-d3)phenol, p-Cresol-α,α,α-d3[8][12] |

The key advantage of using a stable isotope-labeled internal standard like p-Cresol-d3 is that it is chemically identical to the analyte of interest (p-Cresol).[13] This means it will behave in a nearly identical manner during all stages of sample preparation and analysis, including extraction, derivatization, and chromatographic separation.[13] By adding a known amount of p-Cresol-d3 to each sample at the beginning of the workflow, any losses or variations that occur will affect both the analyte and the internal standard equally.[14] In the mass spectrometer, the analyte and the internal standard are easily distinguished by their difference in mass-to-charge ratio (m/z), allowing for a highly accurate and precise ratiometric quantification.[15]

The choice of placing the deuterium labels on the methyl group is strategic. The carbon-deuterium bonds are stronger than carbon-hydrogen bonds, making the deuterium labels highly stable and unlikely to undergo exchange with protons from the solvent or matrix under typical analytical conditions. This stability is crucial for maintaining the integrity of the internal standard throughout the analytical process.

Application in Quantitative Bioanalysis: A Step-by-Step Workflow

The primary application of p-Cresol-d3 (methyl-d3) is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of p-Cresol in biological fluids. Here, we outline a typical workflow, grounded in established bioanalytical practices and regulatory guidelines from bodies such as the FDA and EMA.[7][14][16][17]

Preparation of Stock and Working Solutions

The proper preparation and handling of stock and working solutions are fundamental to achieving accurate results.

Protocol for Solution Preparation:

-

p-Cresol-d3 (methyl-d3) Stock Solution (e.g., 1 mg/mL):

-

Accurately weigh a known amount of p-Cresol-d3 (methyl-d3) using a calibrated analytical balance.

-

Dissolve the compound in a suitable organic solvent, such as methanol or acetonitrile, in a class A volumetric flask to achieve the desired concentration.

-

Store the stock solution in an amber vial at -20°C or below to ensure long-term stability.[9]

-

-

p-Cresol Stock Solution (for Calibration Curve and Quality Controls):

-

Prepare a stock solution of unlabeled p-Cresol in the same manner as the internal standard.

-

-

Working Solutions:

-

Prepare a series of working solutions for the calibration curve and quality controls (QCs) by serially diluting the p-Cresol stock solution with the appropriate solvent (e.g., 50:50 methanol:water).

-

Prepare a working solution of the p-Cresol-d3 internal standard at a concentration that will yield a robust signal in the mass spectrometer when added to the samples.

-

Sample Preparation

The goal of sample preparation is to extract p-Cresol from the biological matrix while removing interfering substances like proteins and phospholipids.[6]

Protocol for Plasma Sample Preparation (Protein Precipitation):

-

Thaw plasma samples, calibration standards, and QCs on ice.

-

To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample.

-

Add a small volume (e.g., 5-10 µL) of the p-Cresol-d3 internal standard working solution to each tube.

-

Vortex briefly to mix.

-

Add a protein precipitation agent, such as three to four volumes of ice-cold acetonitrile or methanol (e.g., 150-200 µL).[3]

-

Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Workflow for p-Cresol Quantification in Plasma

Caption: A typical workflow for the quantification of p-Cresol in plasma using p-Cresol-d3 as an internal standard.

LC-MS/MS Analysis

The separation of p-Cresol from other matrix components is typically achieved by reversed-phase liquid chromatography, followed by sensitive and selective detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Typical LC-MS/MS Parameters:

| Parameter | Typical Conditions | Rationale |

| LC Column | C18 (e.g., 50 x 2.1 mm, <3 µm) | Provides good retention and separation for phenolic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation for positive ion mode or maintains phenolic form for negative ion mode. |

| Mobile Phase B | Acetonitrile or Methanol | Organic solvent for gradient elution. |

| Gradient | A time-programmed gradient from low to high organic content | Ensures elution of p-Cresol as a sharp peak and separation from potential interferences. |

| Flow Rate | 0.2 - 0.5 mL/min | Appropriate for the column dimensions. |

| Injection Volume | 1 - 10 µL | Dependent on the sensitivity of the instrument. |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode | p-Cresol readily deprotonates to form a stable [M-H]⁻ ion.[15] |

| MRM Transitions | p-Cresol: Q1: 107.1 -> Q3: 77.1 (or other suitable fragment) p-Cresol-d3: Q1: 110.1 -> Q3: 80.1 (or corresponding fragment) | Highly selective and sensitive detection of the analyte and internal standard. The transitions correspond to the precursor ion and a characteristic product ion. |

Note: These parameters should be optimized for the specific instrumentation and application.

Signaling Pathway for MRM Detection

Caption: The MRM detection pathway for p-Cresol and its deuterated internal standard, p-Cresol-d3.

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

A cornerstone of any quantitative bioanalytical method is rigorous validation to ensure its performance is reliable and reproducible. The validation should be conducted in accordance with guidelines from regulatory bodies such as the FDA and EMA.[16][17]

Key Validation Parameters:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[16] This is assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention times of the analyte and internal standard.

-

Calibration Curve: A series of calibration standards are analyzed to establish the relationship between the peak area ratio (analyte/internal standard) and the concentration of the analyte. The curve should be linear over the expected concentration range in the study samples.

-

Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true value, while precision measures the degree of scatter in repeated measurements. These are evaluated by analyzing QC samples at multiple concentration levels (low, medium, and high) on multiple days.[16]

-

Matrix Effect: The effect of the biological matrix on the ionization of the analyte and internal standard. This is a critical parameter, and the use of a stable isotope-labeled internal standard is the most effective way to compensate for it.

-

Stability: The stability of p-Cresol and p-Cresol-d3 should be evaluated in the biological matrix under various storage conditions (e.g., freeze-thaw cycles, long-term storage at -80°C) and in processed samples (e.g., in the autosampler).[18]

Synthesis of p-Cresol-d3 (methyl-d3)

While commercially available from several suppliers, an understanding of the synthesis of p-Cresol-d3 can be valuable. A common approach involves the methylation of a phenol precursor using a deuterated methylating agent. For example, the reaction of a suitable protected 4-hydroxytoluene derivative with a deuterated methyl iodide (CD₃I) or another deuterated methylating reagent, followed by deprotection, would yield the desired product. More advanced methods for introducing d3-methyl groups are also being developed.

Conclusion

p-Cresol-d3 (methyl-d3) is an indispensable tool for researchers, scientists, and drug development professionals who require accurate and reliable quantification of p-Cresol in biological matrices. Its chemical and physical similarity to the unlabeled analyte, combined with its mass difference, allows it to effectively compensate for variability in sample preparation and matrix effects in LC-MS/MS analyses. By following a well-validated protocol, as outlined in this guide, and adhering to regulatory guidelines, researchers can have high confidence in the quality and integrity of their quantitative data, which is essential for advancing our understanding of the role of p-Cresol in health and disease and for the development of new therapeutic interventions.

References

- André, C., et al. (2020). LC-MS/MS method for simultaneous determination of serum p-cresyl sulfate and indoxyl sulfate in patients undergoing peritoneal dialysis. Biomed.

-

Chromatography Forum. (2022). separation of p-cresol and m-cresol. Available from: [Link]

- Cuoghi, A., et al. (2012). Quantification of p-cresol sulphate in human plasma by selected reaction monitoring. Anal. Bioanal. Chem. 404:2097–2104.

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available from: [Link]

-

European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Available from: [Link]

-

News-Medical. (2025). Improving sample preparation for LC-MS/MS analysis. Available from: [Link]

- Korytowska, N., et al. (2019). Development of the LC-MS/MS method for determining the p-cresol level in plasma. J. Pharm. Biomed. Anal. 168:10-17.

-

SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. Available from: [Link]

-

Korytowska, N., et al. (2019). Development of the LC-MS/MS method for determining the p-cresol level in plasma. ResearchGate. Available from: [Link]

-

PubMed. (2025). Improving the detectability of low-abundance p-cresol in biological matrices by chemical derivatization and LC-MS/MS determination. Available from: [Link]

-

ResearchGate. (n.d.). LC-MS fragmentation pattern of p-cresol with major m/z of 107. Available from: [Link]

-

ResearchGate. (n.d.). MRM ion chromatograms obtained from LC-MS-MS analysis of pCS. Available from: [Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available from: [Link]

-

ResearchGate. (n.d.). Installation of d3-methyl group to drugs by continuous-flow solid-phase synthesis. Available from: [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available from: [Link]

-

MDPI. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. Available from: [Link]

-

U.S. Food and Drug Administration. (n.d.). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. Available from: [Link]

-

European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Available from: [Link]

-

Chromatography Online. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Available from: [Link]

-

PMC. (2022). Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC–MS/MS analysis. Available from: [Link]

-

ResearchGate. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Available from: [Link]

-

U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. Available from: [Link]

-

European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Available from: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

ResearchGate. (n.d.). US FDA guidelines for bioanalytical method validation. Available from: [Link]

-

ResearchGate. (n.d.). C-13 Labelled Internal Standards - a Solution to Minimize Ion Suppression Effects in Liquid Chromatography-Tandem Mass Spectrometry Analyses of Drugs in Biological Samples. Available from: [Link]

-

U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. Available from: [Link]

-

European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Available from: [Link]

-

PubMed. (n.d.). Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS. Available from: [Link]

-

Analytice. (2024). Analysis of p-cresol (CAS: 106-44-5) in laboratories. Available from: [Link]

-

eurl-pesticides.eu. (n.d.). Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. Available from: [Link]

-

PubChem. (n.d.). p-Cresol. Available from: [Link]

Sources

- 1. Development of the LC-MS/MS method for determining the p-cresol level in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Improving the detectability of low-abundance p-cresol in biological matrices by chemical derivatization and LC-MS/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. news-medical.net [news-medical.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. cdnisotopes.com [cdnisotopes.com]

- 8. usbio.net [usbio.net]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Analysis of p-cresol (CAS: 106-44-5) in laboratories - Analytice [analytice.com]

- 11. p-Cresol-d3 (Methyl-d3) | LGC Standards [lgcstandards.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. fda.gov [fda.gov]

- 14. researchgate.net [researchgate.net]

- 15. ema.europa.eu [ema.europa.eu]

- 16. ema.europa.eu [ema.europa.eu]

- 17. Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

p-Cresol-d3 (methyl-d3) chemical properties

Technical Monograph: p-Cresol-d3 (Methyl-d3) Advanced Quantitation Strategies for Uremic Toxins in Biological Matrices

Executive Summary

p-Cresol-d3 (Methyl-d3) is the stable isotope-labeled analog of p-cresol (4-methylphenol), a critical uremic toxin derived from the bacterial fermentation of tyrosine in the gut. In drug development and clinical nephrology, accurate quantification of p-cresol is paramount due to its association with cardiovascular mortality in Chronic Kidney Disease (CKD).[1]

This guide details the physicochemical properties, self-validating analytical protocols, and mechanistic rationale for using p-Cresol-d3 as the definitive Internal Standard (IS) in mass spectrometry. Unlike ring-deuterated analogs, the methyl-d3 variant offers distinct fragmentation stability and metabolic resistance, making it a robust tool for both quantification and metabolic flux analysis.

Part 1: Physicochemical Characterization

The utility of p-Cresol-d3 lies in its near-identical chromatographic behavior to endogenous p-cresol while maintaining a distinct mass shift (+3 Da) essential for mass spectral resolution.

Table 1: Physicochemical Specifications

| Property | Specification | Notes |

| Chemical Name | p-Cresol-d3 (Methyl-d3) | 4-(Trideuteriomethyl)phenol |

| CAS Number | 108561-00-8 | Specific to methyl-labeled; distinct from ring-labeled variants. |

| Molecular Formula | C₇H₅D₃O | |

| Molecular Weight | 111.16 g/mol | Shift from 108.14 g/mol (Native). |

| Isotopic Purity | ≥ 98 atom % D | Critical to prevent "M+0" interference in native signal. |

| Appearance | Colorless to pale pink solid/liquid | Melts near room temperature (~35°C). |

| Boiling Point | ~202°C | Consistent with native p-cresol. |

| Solubility | DMSO, Methanol, Ethyl Acetate | Poorly soluble in water; requires organic solvent for stock. |

| pKa | ~10.3 | Phenolic proton; requires acidification for extraction. |

Part 2: Synthesis & Isotopic Integrity

Synthesis Logic: High-fidelity synthesis typically involves the methylation of phenol using Methyl-d3 iodide or the reduction of deuterated p-hydroxybenzaldehyde. The methyl-d3 position is chemically robust compared to ortho/meta ring protons, which can undergo exchange in highly acidic media (e.g., during acid hydrolysis of urine samples).

Quality Control Check: Before experimental use, the isotopic distribution must be verified via GC-MS.

-

Acceptance Criteria: The contribution of the d0 (mass 108) isotopologue within the d3 standard must be <0.5% to ensure it does not artificially inflate the analyte concentration in low-level samples.

Part 3: Analytical Application (The Core Protocol)

The following protocol addresses the quantification of Total p-Cresol (free + conjugated) in human serum using LC-MS/MS. p-Cresol circulates primarily as p-cresyl sulfate (pCS) and p-cresyl glucuronide (pCG).[1]

Why this protocol works (Causality):

-

Enzymatic Hydrolysis: We use Sulfatase/Glucuronidase because >95% of p-cresol is conjugated. Measuring only "free" p-cresol leads to massive underestimation of toxic load.

-

Acidic Extraction: Lowering pH below the pKa (10.3) ensures p-cresol is protonated (neutral), driving it into the organic phase.

-

IS Spiking Timing: p-Cresol-d3 is added before extraction to correct for recovery losses and matrix effects (ion suppression).

Step-by-Step Workflow

-

Sample Prep: Thaw serum/plasma on ice.

-

Internal Standard Spike: Add 10 µL of p-Cresol-d3 (10 µg/mL in MeOH) to 100 µL of serum.

-

Self-Validating Check: The IS signal intensity in the final run must be consistent (<15% RSD) across all samples.

-

-

Hydrolysis (The Critical Step):

-

Add 50 µL Acetate Buffer (pH 5.0) containing

-Glucuronidase/Sulfatase (e.g., from Helix pomatia). -

Incubate at 37°C for 2 hours.

-

-

Protein Precipitation: Add 300 µL cold Acetonitrile. Vortex 1 min. Centrifuge at 10,000 x g for 10 min.

-

LC-MS/MS Analysis:

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase: (A) Water + 0.1% Formic Acid, (B) Acetonitrile.

-

Ionization: ESI Negative Mode (Phenols ionize best in negative mode).

-

Table 2: MRM Transition Settings

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Rationale |

| p-Cresol (Native) | 107.1 [M-H]⁻ | 106.0 | 25 | Loss of H radical |

| p-Cresol-d3 (IS) | 110.1 [M-H]⁻ | 109.0 | 25 | Loss of H radical; +3 shift maintained |

Visualization: Analytical Workflow

Caption: Workflow for Total p-Cresol quantification. The IS is added prior to hydrolysis to account for enzymatic efficiency variances.

Part 4: Metabolic Stability & Kinetic Isotope Effect (KIE)

While primarily used as an Internal Standard, p-Cresol-d3 is also a potent tool for mechanistic toxicology.

The Methyl Oxidation Blockade: p-Cresol is metabolized in the liver via CYP450 enzymes (primarily CYP2E1) to form reactive intermediates. A minor but toxic pathway involves the oxidation of the methyl group to form a benzyl alcohol derivative.

-

Deuterium KIE: The C-D bond is stronger than the C-H bond. Using p-Cresol-d3 results in a Primary Kinetic Isotope Effect , significantly slowing down the oxidation of the methyl group.

-

Application: Researchers can compare the toxicity of Native vs. d3-p-Cresol. If d3-p-Cresol is less toxic, it proves that the methyl-oxidation pathway contributes to toxicity (metabolic activation).

Visualization: Metabolic Pathways & IS Utility

Caption: Metabolic fate of p-Cresol. The d3-variant is used to quantify the central p-Cresol pool or probe the CYP450 oxidation pathway.

References

-

Physicochemical Data & CAS : National Institute of Standards and Technology (NIST). p-Cresol Gas Phase Thermochemistry Data. [Link]

-

Clinical Relevance & Toxicity : Liabeuf, S., et al. (2010). Free p-cresylsulphate is a predictor of mortality in patients at different stages of chronic kidney disease. Nephrology Dialysis Transplantation. [Link]

-

Analytical Protocol (GC-MS) : De Smet, R., et al. (1998). Toxicity of free p-cresol: a prospective and cross-sectional analysis. Clinical Chemistry. [Link]

-

LC-MS/MS Methodology : Cuoghi, A., et al. (2012). LC-MS/MS method for the determination of p-cresol and its main metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Isotope Effects in Metabolism : Hanzlik, R. P., et al. (1984). Deuterium isotope effects on toluene metabolism. Journal of Pharmacology and Experimental Therapeutics. [Link]

Sources

Technical Guide: Isotopic Purity & Application of p-Cresol-d3 (Methyl-d3)

Executive Summary

p-Cresol-d3 (4-methyl-d3-phenol) is the gold-standard stable isotope-labeled internal standard (SIL-IS) for the quantification of p-cresol, a critical uremic toxin and gut microbiome metabolite. Its utility in LC-MS/MS and GC-MS bioanalysis relies entirely on its isotopic purity .

In drug development—particularly for Chronic Kidney Disease (CKD) therapeutics—inaccurate quantification of p-cresol due to "isotopic cross-talk" (signal contribution from the IS to the analyte) can lead to false efficacy data. This guide details the technical requirements for validating isotopic purity, the chemical stability of the methyl-d3 label, and a self-validating workflow for bioanalytical implementation.

Part 1: The Criticality of Isotopic Purity in Bioanalysis

Defining Isotopic Purity vs. Chemical Purity

While chemical purity refers to the absence of other chemical species (e.g., o-cresol, phenol), isotopic purity refers to the enrichment of the specific isotopologue required (d3) relative to its lower-mass isotopologues (d0, d1, d2).

For p-Cresol-d3 (Methyl-d3), the target molecule has three deuterium atoms on the methyl group.

-

Target Mass (M+3): ~111.16 Da

-

Native Mass (M+0): ~108.14 Da

The "Cross-Talk" Phenomenon

In Mass Spectrometry, if the p-Cresol-d3 standard contains significant traces of d0 (native p-cresol), the Internal Standard itself will contribute to the analyte signal. This is known as the "Blank Interference" or "Contribution to Native" effect.

The Mathematical Impact: If you spike an IS at 1000 ng/mL and it has 0.5% d0 impurity, you are artificially adding 5 ng/mL of "native" p-cresol to every sample. In trace analysis (e.g., healthy controls with low p-cresol), this causes massive positive bias.

Part 2: Chemical Properties & Synthesis Logic

Structural Stability of Methyl-d3

The location of the deuterium label is paramount.

-

Methyl-d3 (Stable): The C-D bonds on the methyl group are non-exchangeable under physiological conditions (pH 7.4) and standard extraction protocols.

-

Hydroxyl-d (Unstable): A deuterium on the phenolic hydroxyl group (-OD) would rapidly exchange with solvent protons (H2O), reverting to -OH immediately. Therefore, p-Cresol-d3 must be exclusively methyl-labeled.

Synthesis Pathway & Purity Risks

High-purity synthesis typically involves the methylation of phenol using deuterated methyl iodide (

Diagram 1: Synthesis & Purity Validation Loop This diagram illustrates the workflow from synthesis to purity validation, highlighting the critical QC steps.

Caption: Workflow ensuring the segregation of the para-isomer and validation of deuterium incorporation before lot release.

Part 3: Analytical Characterization Protocols

Protocol: Determination of Isotopic Purity via LC-HRMS

This protocol validates the "Atom % Enrichment" and checks for d0 interference.

Reagents:

-

p-Cresol-d3 Reference Standard.[1]

-

LC-MS Grade Methanol.

Procedure:

-

Preparation: Prepare a 1 µg/mL solution of p-Cresol-d3 in Methanol.

-

Infusion: Infuse directly into a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) or analyze via LC-MS (C18 column).

-

Scan: Acquire data in Negative ESI mode (Phenols ionize well in negative mode:

). -

Integration: Integrate peak areas for the isotopic cluster:

-

107.05 (d0 - native,

- 108.05 (d1)

- 109.05 (d2)

-

110.07 (d3 - target,

-

107.05 (d0 - native,

Calculation:

Acceptance Criteria:

-

d3 Enrichment: > 99.0%

-

d0 Contribution: < 0.5% (Critical for low-level quantitation).

Part 4: Application as an Internal Standard (LC-MS/MS)

Method Development: Transition Selection

When analyzing plasma for uremic toxins, specificity is key.

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy | Type |

| p-Cresol | 107.1 ( | 106.1 | Low | Quantifier |

| p-Cresol-d3 | 110.1 ( | 109.1 | Low | Internal Standard |

Note: Phenols often lose a hydrogen radical or methyl radical. The transition 107

Self-Validating Workflow: The "Zero-Blank" Test

Every analytical run must include a Zero Sample (Matrix + IS, but no Analyte) to check for IS interference.

Diagram 2: LC-MS/MS Quantitation Logic This diagram maps the logical flow of a bioanalytical run, ensuring matrix effects are corrected.

Caption: The IS is added before extraction to compensate for recovery losses and ionization suppression.

Troubleshooting Guide

| Issue | Symptom | Root Cause | Solution |

| Signal in Blank | Peak at 107.1 in the "Zero" sample. | Impure IS (contains d0). | Replace IS lot; check Certificate of Analysis for isotopic purity. |

| RT Shift | IS elutes earlier than analyte. | Deuterium Isotope Effect.[3] | Normal for d3. Ensure the shift is consistent (<0.1 min difference). |

| Low IS Response | Low signal for 110.1. | Ion Suppression. | Improve chromatography (divert salt front); dilute sample. |

References

-

United States Biological. (n.d.). p-Cresol-d3 (Methyl-d3) Product Specifications. Retrieved from

-

Cuoghi, A., et al. (2012).[4] Quantification of p-Cresol Sulphate in Human Plasma by Selected Reaction Monitoring. Analytical and Bioanalytical Chemistry. Retrieved from

-

CDN Isotopes. (n.d.). p-Cresol-d3 (methyl-d3) Isotopic Enrichment Data. Retrieved from

-

Lin, C.N., et al. (2011). LC-MS/MS method for simultaneous determination of serum p-cresyl sulfate and indoxyl sulfate in patients undergoing peritoneal dialysis. Clinica Chimica Acta. Retrieved from

-

BenchChem. (2025).[5] Application Note: Quantification of p-Cresol in Human Plasma using LC-MS/MS. Retrieved from

Sources

p-cresol metabolism and toxicology studies

An In-depth Technical Guide to p-Cresol Metabolism and Toxicology

Executive Summary

Para-cresol (p-cresol) is a phenolic compound of significant interest in toxicology, clinical chemistry, and drug development. Originating primarily from the microbial fermentation of aromatic amino acids in the colon, p-cresol is absorbed into the systemic circulation and metabolized into its principal conjugates, p-cresyl sulfate (PCS) and p-cresyl glucuronide (PCG). Under normal physiological conditions, these metabolites are efficiently cleared by the kidneys. However, in states of renal dysfunction, particularly Chronic Kidney Disease (CKD), their accumulation leads to a condition known as uremic toxicity, contributing significantly to the morbidity and mortality associated with the disease. This guide provides a comprehensive overview of the biosynthesis, metabolism, and multi-organ toxicity of p-cresol, and details established methodologies for its study, aimed at researchers, scientists, and drug development professionals.

The Origin Story: Biosynthesis and Metabolism of p-Cresol

The journey of p-cresol begins in the human large intestine. It is not a direct dietary component but a metabolic byproduct of gut microbiota.

Microbial Production in the Gut

Dietary proteins that escape digestion in the upper gastrointestinal tract are fermented by anaerobic bacteria in the colon. Specifically, the aromatic amino acids tyrosine and phenylalanine serve as the primary precursors for p-cresol production[1][2][3][4]. Several bacterial species, including those from the Clostridium and Coriobacteriaceae genera, possess the enzymatic machinery to convert these amino acids into p-cresol[4][5]. This production is influenced by dietary protein intake; for instance, omnivorous diets are associated with higher urinary excretion of p-cresyl sulfate compared to vegetarian diets, which are typically lower in protein and higher in fiber[1].

Systemic Absorption and Hepatic Conjugation

Once produced in the colon, p-cresol is readily absorbed into the portal circulation. The liver and, to some extent, enterocytes are the primary sites for its metabolic detoxification through Phase II conjugation reactions[3]. This biotransformation is critical as it converts the lipophilic p-cresol into more water-soluble compounds, facilitating its renal excretion.

Two major metabolic pathways exist:

-

Sulfonation: Catalyzed by sulfotransferase (SULT) enzymes, primarily SULT1A1 in the liver, this pathway conjugates p-cresol with a sulfate group to form p-cresyl sulfate (PCS) [3]. Under normal physiological conditions, this is the predominant metabolic route[3].

-

Glucuronidation: UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A9, catalyze the conjugation of p-cresol with glucuronic acid to form p-cresyl glucuronide (PCG) [3][6].

In healthy individuals, the resulting PCS and PCG are efficiently eliminated by the kidneys[5]. However, in patients with CKD, the decline in renal function leads to a dramatic accumulation of these metabolites in the blood[5]. Interestingly, as CKD progresses and p-cresol concentrations rise, a metabolic shift from sulfonation to glucuronidation is often observed, likely due to the saturation of the high-affinity SULT enzymes and the recruitment of the lower-affinity, high-capacity UGT pathway[3].

Caption: Metabolic pathway of p-cresol from biosynthesis to excretion.

The Toxicological Profile: Mechanisms of Multi-Organ Damage

The accumulation of p-cresol and its conjugates, particularly PCS, is linked to a wide range of pathological effects. A central mechanism underlying its toxicity is the induction of oxidative stress , characterized by an overproduction of reactive oxygen species (ROS) that overwhelms the cell's antioxidant defenses[5][7].

Table 1: Summary of p-Cresol's Toxicological Effects

| Organ System | Key Toxicological Effects | Implicated Mechanisms | Key References |

| Kidney | Direct cytotoxicity to renal tubular cells; induction of apoptosis, necrosis, and autophagy; promotion of fibrosis. | Oxidative stress, activation of caspase-8, accumulation of p62. | [1][4][5] |

| Cardiovascular | Endothelial dysfunction, apoptosis of cardiomyocytes, vascular calcification, atherosclerosis. | NADPH oxidase activation, ROS production, induction of epithelial-to-mesenchymal transition. | [1][5][8][9] |

| Nervous System | Neurotoxicity, disruption of dopaminergic signaling, anxiety-like behaviors. | Microbe-gut-brain axis disruption, reduced excitability of dopamine neurons. | [1][7] |

| Gastrointestinal | Genotoxicity to colonocytes, increased DNA damage, impaired colonic barrier function. | Dose-dependent DNA damage. | [1][4] |

| Immune System | Impaired leukocyte function (chemiluminescence). | Inhibition of leukocyte respiratory burst. | [10] |

| Hepatic System | Hepatotoxicity, inhibition of drug metabolism (e.g., mycophenolic acid). | Coagulopathy, competitive inhibition of UGT1A9 enzymes. | [3][6][8] |

Renal Toxicity

In the context of CKD, p-cresol creates a vicious cycle. The kidneys' inability to excrete p-cresol metabolites leads to their accumulation, which in turn exerts direct toxic effects on the remaining functional nephrons. In vitro studies have shown that p-cresol induces apoptosis and necrosis in renal proximal tubular cells in a concentration-dependent manner[1][4]. Mechanistically, this involves the accumulation of the signaling adaptor p62, which can trigger caspase 8-induced apoptosis[1][4].

Cardiovascular Complications

Cardiovascular disease is the leading cause of death in CKD patients, and p-cresol is a major contributor[8][9]. PCS has been shown to induce endothelial dysfunction, a key initiating event in atherosclerosis[1]. It promotes cardiac apoptosis by activating NADPH oxidase and increasing ROS production in cardiomyocytes, leading to diastolic dysfunction[9]. Furthermore, both PCS and indoxyl sulfate (another uremic toxin) can induce an epithelial-to-mesenchymal transition in vascular cells, contributing to fibrosis and calcification of blood vessels[5].

Neurotoxicity

The "microbe-gut-brain axis" provides a pathway for p-cresol's effects on the central nervous system. p-Cresol can disrupt dopaminergic signaling and has been shown to attenuate the excitability of central dopamine neurons[1]. Animal studies have linked p-cresol exposure to anxiety-like behaviors and hyperactivity[1][7].

Methodologies for p-Cresol Research

Studying the effects of p-cresol requires robust in vitro, in vivo, and analytical methodologies. The choice of model and assay is paramount to generating reliable and translatable data.

In Vitro Toxicity Assessment

In vitro models are essential for dissecting the cellular and molecular mechanisms of p-cresol toxicity.

Causality in Model Selection: The choice of cell line is critical. For studying hepatic metabolism and toxicity, HepaRG cells are a superior choice over more common lines like HepG2. This is because HepaRG cells are terminally differentiated and express a wider, more representative complement of metabolic enzymes (e.g., UGTs, SULTs), providing a more clinically relevant model of hepatic biotransformation[3]. Similarly, for cardiovascular studies, human umbilical vein endothelial cells (HUVECs) or cardiomyocyte cell lines (e.g., H9c2) are appropriate choices[9].

Experimental Protocol: Assessing Oxidative Stress in HepaRG Cells

This protocol is adapted from methodologies used to demonstrate p-cresol-induced oxidative stress[3].

-

Cell Culture: Culture HepaRG cells according to the supplier's recommendations until they reach a differentiated, confluent monolayer in 96-well plates.

-

Compound Preparation: Prepare a stock solution of p-cresol in a suitable vehicle (e.g., cell culture medium). Serially dilute to create a range of final concentrations (e.g., 0.1 mM to 2 mM).

-

Controls:

-

Vehicle Control: Cells treated with the medium/vehicle only (establishes baseline).

-

Positive Control: Cells treated with a known inducer of oxidative stress, such as 100 µM H₂O₂ (validates assay responsiveness).

-

-

Treatment: Remove the culture medium and treat cells with the various concentrations of p-cresol and controls for a predetermined time (e.g., 24 hours). Include triplicate wells for each condition.

-

DCFDA Staining:

-

Prepare a 10 µM working solution of 2′,7′-dichlorofluorescin diacetate (DCFDA) in pre-warmed phosphate-buffered saline (PBS).

-

Wash the cells twice with warm PBS.

-

Add 100 µL of the DCFDA working solution to each well and incubate for 45 minutes at 37°C, protected from light. DCFDA is cell-permeable and is deacetylated by cellular esterases to a non-fluorescent form, which is later oxidized by ROS into the highly fluorescent 2′,7′-dichlorofluorescein (DCF).

-

-

Measurement:

-

Wash the cells twice with PBS to remove excess probe.

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

-

-

Data Analysis: Subtract the average fluorescence of blank wells (no cells). Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control. Calculate the EC₅₀ value (the concentration at which 50% of the maximal effect is observed).

In Vivo Models

Animal models are indispensable for understanding the systemic effects of p-cresol. The 5/6 nephrectomy (5/6 Nx) model in rodents is a widely used and validated model for studying CKD. This surgical procedure involves the removal of one kidney and the ligation of two-thirds of the arterial supply to the other, inducing a progressive decline in renal function, hypertension, and, critically, the accumulation of uremic toxins like p-cresol, thus mimicking the human condition[9]. This model allows researchers to study the long-term consequences of p-cresol accumulation on cardiovascular and renal endpoints.

Analytical Quantification in Biological Matrices

Accurate quantification of p-cresol, PCS, and PCG in serum, plasma, and urine is fundamental to both preclinical and clinical research. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and specificity.

Self-Validating Protocol Design: A robust analytical workflow must include steps to ensure data integrity. It is crucial to handle samples carefully, as improper preparation can lead to the deconjugation of PCS and PCG back to the parent p-cresol, artificially inflating its measured concentration[5]. The inclusion of stable isotope-labeled internal standards (e.g., p-cresol-d7) is non-negotiable for correcting matrix effects and variations in instrument response.

Caption: A typical workflow for p-cresol quantification in serum.

Clinical Significance and Future Directions

The robust body of evidence linking p-cresol and its metabolites to adverse outcomes in CKD has established them as key therapeutic targets and important biomarkers[4]. Since protein-bound toxins like PCS are poorly removed by conventional hemodialysis, strategies are shifting towards limiting their production in the gut[5][11].

Therapeutic Strategies:

-

Modulating Gut Microbiota: Dietary interventions (e.g., increasing fiber) or the use of specific probiotics/prebiotics aim to shift the gut microbiome away from proteolytic fermentation[1].

-

Intestinal Sorbents: Compounds like activated charcoal can bind p-cresol in the gut, preventing its absorption.

-

Targeting Bacterial Metabolism: Investigating engineered bacteria or small molecules that can specifically degrade p-cresol within the gut is an active area of research[11].

p-Cresol as a Drug Interaction Perpetrator: It is critical for drug development professionals to recognize that p-cresol is not just a toxin but also a perpetrator of drug-drug interactions. As a potent competitive inhibitor of the UGT1A9 enzyme, accumulated p-cresol can significantly inhibit the metabolism of drugs that are substrates for this pathway, such as the immunosuppressant mycophenolic acid, potentially leading to drug-induced toxicity[6][12].

Conclusion

p-Cresol represents a pivotal intersection of gut microbiology, host metabolism, and toxicology. What begins as a simple byproduct of protein fermentation in the colon becomes a systemically active uremic toxin with profound implications for renal, cardiovascular, and neurological health, particularly in the setting of chronic kidney disease. A deep, mechanistic understanding of its metabolic pathways and toxicological effects is essential for developing effective therapeutic strategies to mitigate its impact and for designing safer drugs for the vulnerable CKD population. The methodologies outlined in this guide provide a framework for researchers to continue unraveling the complex biology of this important molecule.

References

-

Unraveling p-Cresol: from biosynthesis to biological and biochemical activities - Frontiers. (n.d.). Frontiers Media S.A. Retrieved February 9, 2026, from [Link]

-

p‐Cresol and p‐Cresyl Sulphate Boost Oxidative Stress: A Systematic Review of Recent Evidence. (2025). MDPI. Retrieved February 9, 2026, from [Link]

-

Analysis of p-cresol (CAS: 106-44-5) in laboratories. (2024). Analytice. Retrieved February 9, 2026, from [Link]

-

p-cresol sulfate – A key uremic toxin with implications for gut health and chronic disease. (2024). Metabolon. Retrieved February 9, 2026, from [Link]

-

p-Cresol Affects Reactive Oxygen Species Generation, Cell Cycle Arrest, Cytotoxicity and Inflammation/Atherosclerosis-Related Modulators Production in Endothelial Cells and Mononuclear Cells. (2014). PLOS ONE. Retrieved February 9, 2026, from [Link]

-

p-Cresol - Wikipedia. (n.d.). Wikipedia. Retrieved February 9, 2026, from [Link]

-

p-Cresyl Sulfate. (2018). National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

-

Effects of p-Cresol on Oxidative Stress, Glutathione Depletion, and Necrosis in HepaRG Cells: Comparisons to Other Uremic Toxins and the Role of p-Cresol Glucuronide Formation. (2021). MDPI. Retrieved February 9, 2026, from [Link]

-

Toxicological Profile for Cresols. (1992). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved February 9, 2026, from [Link]

-

Unraveling p-Cresol: from biosynthesis to biological and biochemical activities. (2024). National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

-

Biochemical mechanism of p-cresol removal by Thauera aminoaromatica S2. (2024). bioRxiv. Retrieved February 9, 2026, from [Link]

-

Mechanisms of Metabolism Interaction Between p-Cresol and Mycophenolic Acid. (2020). PubMed. Retrieved February 9, 2026, from [Link]

-

Toxicity of free p-cresol: a prospective and cross-sectional analysis. (2003). PubMed. Retrieved February 9, 2026, from [Link]

-

RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Cresols. (1992). National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

-

Microbial metabolite p-cresol inhibits gut hormone expression and regulates small intestinal transit in mice. (2022). ResearchGate. Retrieved February 9, 2026, from [Link]

-

Mechanisms of Metabolism Interaction Between p-Cresol and Mycophenolic Acid. (2019). Oxford Academic. Retrieved February 9, 2026, from [Link]

-

p-Cresyl Sulfate Aggravates Cardiac Dysfunction Associated With Chronic Kidney Disease by Enhancing Apoptosis of Cardiomyocytes. (2015). Journal of the American Heart Association. Retrieved February 9, 2026, from [Link]

Sources

- 1. Frontiers | Unraveling p-Cresol: from biosynthesis to biological and biochemical activities [frontiersin.org]

- 2. p-Cresyl Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of p-Cresol on Oxidative Stress, Glutathione Depletion, and Necrosis in HepaRG Cells: Comparisons to Other Uremic Toxins and the Role of p-Cresol Glucuronide Formation [mdpi.com]

- 4. Unraveling p-Cresol: from biosynthesis to biological and biochemical activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. p-cresol sulfate – A key uremic toxin with implications for gut health and chronic disease - biocrates life sciences gmbh [biocrates.com]

- 6. Mechanisms of Metabolism Interaction Between p-Cresol and Mycophenolic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. p‐Cresol and p‐Cresyl Sulphate Boost Oxidative Stress: A Systematic Review of Recent Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. p-Cresol Affects Reactive Oxygen Species Generation, Cell Cycle Arrest, Cytotoxicity and Inflammation/Atherosclerosis-Related Modulators Production in Endothelial Cells and Mononuclear Cells | PLOS One [journals.plos.org]

- 9. ahajournals.org [ahajournals.org]

- 10. Toxicity of free p-cresol: a prospective and cross-sectional analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. academic.oup.com [academic.oup.com]

Technical Guide: Precision Quantification of the Uremic Toxin p-Cresol Using p-Cresol-d3

Executive Summary

The quantification of p-Cresol (4-methylphenol) is a critical metrological challenge in the study of the Gut-Kidney Axis. While p-Cresol is the primary microbial metabolite produced in the colon, it circulates in the blood predominantly as p-Cresyl Sulfate (pCS) .[1][2][3]

This guide addresses the use of p-Cresol-d3 (methyl-d3) as the definitive Internal Standard (IS) for quantifying the "Total p-Cresol" burden. By utilizing Isotope Dilution Mass Spectrometry (IDMS), researchers can correct for the significant matrix effects and protein-binding challenges (approx. 95%) inherent to this analyte. This document details a high-sensitivity LC-MS/MS workflow utilizing dansyl chloride derivatization to overcome the poor ionization efficiency of phenols.

Part 1: The Biological Context – The Gut-Kidney Axis

To effectively use p-Cresol-d3 as a biomarker tool, one must understand the metabolic flux it traces. p-Cresol is not synthesized by the human host; it is a xenobiotic product of tyrosine fermentation by gut microbiota (primarily Clostridium species).

The Metabolic Pathway

The toxicity of p-Cresol stems from its accumulation in Chronic Kidney Disease (CKD). In healthy individuals, it is excreted.[3][4] In CKD, it accumulates, causing endothelial dysfunction and cardiovascular toxicity.

Figure 1: The metabolic trajectory of p-Cresol from gut generation to renal excretion. Note that p-Cresol-d3 is used to quantify the 'p-Cresol' node, often after hydrolyzing the 'p-Cresyl Sulfate' node back to its parent form.

Part 2: The Analytical Necessity of p-Cresol-d3

Why Deuterated Standards?

p-Cresol is a small, volatile molecule (MW 108.14 g/mol ) prone to significant losses during sample preparation. Furthermore, in LC-MS/MS, the plasma matrix causes ion suppression. p-Cresol-d3 (Methyl-d3) serves as the ideal Internal Standard because:

-

Co-elution: It elutes at the exact same retention time as endogenous p-Cresol, experiencing the exact same matrix effects.

-

Mass Shift: The +3 Da shift (MW 111.16) moves the signal out of the natural isotopic envelope of the analyte.

-

Stability: The deuterium on the methyl group is chemically stable and does not exchange with the solvent (unlike hydroxyl protons).

Chemical Properties

| Property | p-Cresol (Analyte) | p-Cresol-d3 (Internal Standard) |

| CAS Number | 106-44-5 | 203633-12-3 |

| Formula | C7H8O | C7H5D3O |

| Monoisotopic Mass | 108.0575 Da | 111.0764 Da |

| Key Fragment (Dansyl) | m/z 342.1 | m/z 345.1 |

Part 3: Methodological Framework (High-Sensitivity Protocol)

Challenge: Phenols ionize poorly in Electrospray Ionization (ESI). Solution: Dansyl Chloride derivatization.[5][6][7] This reaction attaches a sulfonyl moiety, introducing a charged nitrogen center that drastically enhances ionization in ESI(+) mode.

Reagents Required[4]

-

Analyte: p-Cresol (Sigma-Aldrich/Merck).

-

Internal Standard: p-Cresol-d3 (Methyl-d3) (e.g., from Cambridge Isotope Labs or C/D/N Isotopes).

-

Derivatization Agent: Dansyl Chloride (1 mg/mL in Acetone).

-

Buffer: Sodium Carbonate (100 mM, pH 11).

-

Hydrolysis Agent: Conc. HCl (for acid hydrolysis) or

-Glucuronidase/Sulfatase (for enzymatic). Note: Acid hydrolysis is faster for "Total p-Cresol".

Step-by-Step Protocol: Total p-Cresol in Plasma

This protocol measures the sum of free p-Cresol and p-Cresyl Sulfate by hydrolyzing the sulfate group.

Step 1: Hydrolysis (Deconjugation)

-

Aliquot 50 µL of plasma into a screw-cap glass vial.

-

Add 10 µL of Internal Standard (p-Cresol-d3, 10 µg/mL in Methanol).

-

Add 20 µL of 12M HCl .

-

Cap and heat at 95°C for 30 minutes . (Converts pCS

p-Cresol). -

Cool to room temperature.

-

Neutralize with 20 µL of 10M NaOH (Check pH, adjust to ~7-8).

Step 2: Extraction & Derivatization

-

Add 100 µL of Sodium Carbonate buffer (pH 11).

-

Add 100 µL of Dansyl Chloride solution .

-

Vortex and incubate at 60°C for 10 minutes . (The solution should turn pale yellow).

-

Centrifuge at 14,000 x g for 10 minutes to pellet any precipitated proteins.

-

Transfer supernatant to LC vial.

Step 3: LC-MS/MS Parameters[6][8][9]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.[8]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Ionization: ESI Positive Mode (Source Temp: 350°C).

MRM Transitions (Dansyl Derivatives)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| p-Cresol-Dansyl | 342.1 | 171.1 (Dansyl moiety) | 25 | 50 |

| p-Cresol-d3-Dansyl | 345.1 | 171.1 (Dansyl moiety) | 25 | 50 |

Note: The product ion 171.1 is the dimethylaminonaphthalene sulfonyl fragment, common to both. Specificity comes from the precursor ion selection.[10]

Analytical Workflow Diagram

Figure 2: The analytical workflow for Total p-Cresol quantification. Spiking the deuterated standard prior to hydrolysis ensures that any volumetric losses during the harsh acid treatment are mathematically corrected.

Part 4: Clinical Relevance & Interpretation

When using p-Cresol-d3 to validate patient samples, the resulting data correlates with specific disease states.

-

Chronic Kidney Disease (CKD):

-

Total p-Cresol levels rise progressively with declining Glomerular Filtration Rate (GFR).

-

Reference Range: Healthy controls < 2 mg/L; ESRD patients > 10-20 mg/L.

-

-

Cardiovascular Risk:

-

Free p-Cresol (and pCS) induces leukocyte free radical production. Elevated levels are an independent predictor of mortality in hemodialysis patients.

-

-

Neurological Disorders (Autism):

-

Elevated urinary p-Cresol (measured using p-Cresol-d3 in urine) has been observed in children with ASD, linked to Clostridium overgrowth and altered gut permeability.

-

References

-

Gryp, T., et al. (2017). "p-Cresol is a major contributor to kidney disease-associated toxicity."[1][11] Toxins, 9(1), 14. Link[12]

-

Meijers, B. K., et al. (2008).[11] "Free p-cresol is associated with cardiovascular disease in hemodialysis patients."[11][13] Kidney International, 73(10), 1174-1180.[11] Link

-

Korytowska, N., et al. (2019).[6] "Development of the LC-MS/MS method for determining the p-cresol level in plasma." Journal of Pharmaceutical and Biomedical Analysis, 167, 123-129. Link

-

Cuoghi, A., et al. (2012).[10] "Quantification of p-Cresol Sulphate in Human Plasma by Selected Reaction Monitoring." Analytical and Bioanalytical Chemistry, 404, 2097–2104.[14] Link

-

Persico, A. M., & Napolioni, V. (2013). "Urinary p-cresol in autism spectrum disorder." Neurotoxicology and Teratology, 36, 82-90. Link

Sources

- 1. Frontiers | Microbial metabolite p-cresol inhibits gut hormone expression and regulates small intestinal transit in mice [frontiersin.org]

- 2. The gut microbiome tango in the progression of chronic kidney disease and potential therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]

- 6. Development of the LC-MS/MS method for determining the p-cresol level in plasma [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Quantification of p-cresol sulphate in human plasma by selected reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. metabolon.com [metabolon.com]

- 12. p-Cresyl Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. p-Cresol and Cardiovascular Risk in Mild-to-Moderate Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Unambiguous Characterization of p-Cresyl Sulfate, a Protein-Bound Uremic Toxin, as Biomarker of Heart and Kidney Disease [mdpi.com]

An In-depth Technical Guide to the Synthesis of Deuterium-Labeled p-Cresol for Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterium-labeled p-cresol is an indispensable tool in pharmaceutical and metabolic research, serving as a critical internal standard for mass spectrometry-based quantification and as a tracer for elucidating metabolic pathways. The strategic incorporation of deuterium atoms into the p-cresol scaffold can significantly alter its metabolic fate, offering a powerful approach to modulate pharmacokinetic profiles of drug candidates. This guide provides a comprehensive overview of the primary synthetic strategies for preparing deuterium-labeled p-cresol, with a focus on the underlying chemical principles, detailed experimental protocols, and analytical characterization. We will explore various methodologies, including direct hydrogen-deuterium (H/D) exchange reactions and multi-step syntheses from deuterated precursors. Each approach is critically evaluated for its efficiency, regioselectivity, and scalability to empower researchers in selecting the optimal strategy for their specific application.

Introduction: The Significance of Deuterium-Labeled p-Cresol

p-Cresol (4-methylphenol) is a significant metabolite produced by gut microbiota and is also an important industrial chemical.[1][2] In the context of drug development and metabolic studies, its deuterated analogues are of paramount importance. The substitution of hydrogen with its heavier isotope, deuterium, imparts a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This kinetic isotope effect can retard metabolic processes that involve C-H bond cleavage, a phenomenon that is increasingly being exploited to enhance the metabolic stability and pharmacokinetic properties of drugs.[3] Furthermore, the distinct mass shift introduced by deuterium makes these labeled compounds ideal internal standards for quantitative analysis by mass spectrometry.[4]

This guide will delve into the practical aspects of synthesizing various isotopologues of p-cresol, providing researchers with the necessary knowledge to produce these valuable compounds in a laboratory setting.

Synthetic Strategies: A Comparative Overview

The synthesis of deuterium-labeled p-cresol can be broadly categorized into two main approaches:

-

Direct Hydrogen-Deuterium (H/D) Exchange: This method involves the direct replacement of hydrogen atoms on the p-cresol molecule with deuterium from a deuterium source, typically deuterium oxide (D₂O) or deuterium gas (D₂), often facilitated by a catalyst.

-

De Novo Synthesis from Labeled Precursors: This strategy employs starting materials that already contain deuterium atoms in specific positions, which are then carried through a series of reactions to construct the final deuterated p-cresol molecule.

The choice between these strategies depends on the desired labeling pattern (regioselectivity), the required level of deuterium incorporation, and the available starting materials and equipment.

Hydrogen-Deuterium (H/D) Exchange Methodologies

H/D exchange reactions offer a straightforward approach to introduce deuterium into the p-cresol molecule. The regioselectivity of the exchange is highly dependent on the reaction conditions and the catalyst employed.

Metal-Catalyzed H/D Exchange

Transition metal catalysts are highly effective in activating C-H bonds for H/D exchange. A particularly efficient and environmentally friendly method utilizes a palladium-on-carbon (Pd/C) catalyst in the presence of aluminum (Al) and deuterium oxide (D₂O).[2][5][6]

Mechanism: In this system, aluminum reacts with D₂O to generate deuterium gas in situ. The Pd/C catalyst then facilitates the exchange of hydrogen atoms on the p-cresol molecule with deuterium.[2][6] The reaction can be accelerated using microwave irradiation.

Experimental Protocol: Pd/C-Al-D₂O Catalyzed Deuteration of p-Cresol [5]

-

Catalyst Suspension: In a microwave reaction vessel, suspend 20 mg of 5% Pd/C and 100 mg of aluminum powder in 1.5 mL of D₂O.

-

Pre-sonication: Place the vessel in an ultrasonic bath for 1 hour to activate the catalyst mixture.

-

Reaction Initiation: Add 0.3 mmol of p-cresol to the activated catalyst suspension.

-

Microwave Irradiation: Seal the vessel and irradiate the mixture in a microwave reactor. The reaction time and temperature can be optimized to achieve the desired level of deuteration.

-

Work-up and Purification: After cooling, the reaction mixture is filtered to remove the catalyst. The product can be extracted with a suitable organic solvent (e.g., ethyl acetate) and purified by column chromatography or distillation.

Data Presentation: H/D Exchange Conditions

| Parameter | Value |

| Substrate | p-Cresol (0.3 mmol) |

| Catalyst | 5% Pd/C (20 mg) |

| Co-reagent | Aluminum powder (100 mg) |

| Deuterium Source | D₂O (1.5 mL) |

| Activation | 1 hour sonication |

| Reaction | Microwave irradiation |

Logical Relationship: In Situ Deuterium Generation and Exchange

Caption: In situ generation of D₂ gas from D₂O and Al, followed by Pd/C-catalyzed H/D exchange on p-cresol.

Acid-Catalyzed H/D Exchange

Strong acids can facilitate the electrophilic substitution of aromatic protons with deuterium from a deuterated acid. This method is particularly effective for labeling the aromatic ring.

Mechanism: The hydroxyl group of p-cresol is a strongly activating, ortho-, para-directing group. In a strong deuterated acid (e.g., D₂SO₄ in D₂O), the aromatic ring is deuterated via an electrophilic aromatic substitution mechanism. The positions ortho to the hydroxyl group are most susceptible to exchange.

Experimental Protocol: Acid-Catalyzed Aromatic Deuteration [4]

-

Reaction Setup: In a sealed reaction vessel, dissolve p-cresol in an excess of a deuterated acid solution (e.g., 20 wt% D₂SO₄ in D₂O).

-

Heating: Heat the mixture at an elevated temperature (e.g., 100-150 °C) for a specified period (e.g., 24-48 hours). The reaction progress can be monitored by ¹H NMR.

-

Work-up and Purification: After cooling, the reaction mixture is neutralized with a base (e.g., Na₂CO₃). The deuterated p-cresol is then extracted with an organic solvent and purified.

Note: This method primarily targets the aromatic protons and is less effective for deuterating the methyl group.

De Novo Synthesis from Labeled Precursors

This approach offers precise control over the location of deuterium atoms by starting with a deuterated building block.

Synthesis from Deuterated Toluene

A common route to p-cresol involves the sulfonation of toluene followed by alkali fusion.[5][7] By starting with toluene-d₈, fully deuterated p-cresol (p-cresol-d₇, with the hydroxyl proton being exchangeable) can be synthesized.

Synthetic Pathway:

-

Sulfonation: Toluene-d₈ is reacted with fuming sulfuric acid to produce p-toluenesulfonic acid-d₇.

-

Alkali Fusion: The resulting sulfonic acid is fused with a strong base (e.g., NaOH or KOH) at high temperatures to yield the corresponding phenoxide.

-

Acidification: Acidification of the reaction mixture liberates the deuterated p-cresol.

Experimental Workflow: Synthesis of p-Cresol-d₇ from Toluene-d₈

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Quantitation of o-, m- and p-cresol and deuterated analogs in human urine by gas chromatography with electron capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. CN1067674C - Synthesis of p-cresol by direct alkali fusion method from toluene-p-sulfonic acid - Google Patents [patents.google.com]

- 6. A simple protocol for the production of highly deuterated proteins for biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN1201776A - Synthesis of p-cresol by direct alkali fusion method from toluene-p-sulfonic acid - Google Patents [patents.google.com]

Methodological & Application

Application Note: High-Precision Quantification of p-Cresol in Biological Matrices using p-Cresol-d3 (methyl-d3) as an Internal Standard by GC-MS

Abstract

This application note presents a detailed, robust, and validated methodology for the precise quantification of p-cresol in complex biological matrices such as human urine and plasma. The protocol leverages the analytical power of Gas Chromatography-Mass Spectrometry (GC-MS) combined with a stable isotope-labeled internal standard, p-Cresol-d3 (methyl-d3), to ensure the highest degree of accuracy and reproducibility. We detail the causality behind each procedural step, from sample preparation, including enzymatic hydrolysis of conjugated metabolites and liquid-liquid extraction, to the critical derivatization step required for GC analysis. This guide is intended for researchers, clinical chemists, and drug development professionals requiring a reliable method to measure p-cresol, a significant biomarker associated with gut microbiota metabolism and various pathophysiological conditions.

Introduction: The Rationale for a Validated Internal Standard Method

p-Cresol (4-methylphenol) is a microbial metabolite derived from the breakdown of tyrosine in the human gut.[1] In the bloodstream, it exists in free form and as conjugated metabolites, primarily p-cresyl sulfate and p-cresyl glucuronide.[2][3] Elevated levels of p-cresol are implicated as a uremic toxin in chronic kidney disease and have been linked to various other conditions, making its accurate quantification a critical need in clinical and toxicological research.[2]

Gas Chromatography-Mass Spectrometry is a powerful technique for separating and identifying volatile and semi-volatile compounds. However, the quantitative analysis of analytes like p-cresol in complex biological samples is fraught with challenges, including sample loss during multi-step preparation and matrix-induced variations in instrument response.[4]

The principle of isotope dilution mass spectrometry (IDMS) provides a gold-standard solution to these challenges. By introducing a known quantity of a stable isotope-labeled version of the analyte—in this case, p-Cresol-d3 (methyl-d3)—at the very beginning of the sample preparation process, we can effectively negate these sources of error. The deuterated standard is chemically identical to the native analyte and thus behaves identically during extraction, derivatization, and chromatographic separation.[4] The mass spectrometer, however, can easily distinguish between the analyte and the internal standard based on their mass difference. By measuring the ratio of the analyte to the internal standard, we can calculate the initial concentration of the analyte with exceptional precision, irrespective of sample loss or signal suppression.[4]

Furthermore, direct GC-MS analysis of phenolic compounds like p-cresol is often hampered by their polarity, which can lead to poor peak shape and low sensitivity.[5] A derivatization step, specifically silylation to form a trimethylsilyl (TMS) ether, is essential. This process replaces the active hydrogen on the phenolic hydroxyl group with a non-polar TMS group, increasing the compound's volatility and thermal stability for improved chromatographic performance.[6]

Physicochemical Properties and Mass Spectra

A thorough understanding of the analyte and internal standard is fundamental to method development.

| Property | p-Cresol (Analyte) | p-Cresol-d3 (Internal Standard) |

| Chemical Formula | C₇H₈O | C₇H₅D₃O |

| Molecular Weight | 108.14 g/mol | 111.16 g/mol |

| CAS Number | 106-44-5 | 108561-00-8 |

| Structure | 4-methylphenol | 4-(trideuteriomethyl)phenol |

| TMS Derivative MW | 180.32 g/mol | 183.34 g/mol |

Table 1: Physicochemical properties of p-Cresol and its deuterated internal standard.

Upon electron ionization (EI) in the MS source, the TMS-derivatized compounds fragment in a predictable manner. The choice of ions for Selected Ion Monitoring (SIM) is critical for method selectivity and sensitivity.

| Compound | Derivative | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Rationale |

| p-Cresol | p-Cresol-TMS | 165 | 180 | m/z 165 ([M-CH₃]⁺) is the stable and abundant base peak. m/z 180 ([M]⁺) confirms the molecular ion.[7] |

| p-Cresol-d3 | p-Cresol-d3-TMS | 168 | 183 | m/z 168 ([M-CH₃]⁺) reflects the loss of a non-deuterated methyl from the TMS group. m/z 183 ([M]⁺) is the molecular ion, shifted by +3 Da. |

Table 2: Selected ions for SIM mode analysis of TMS-derivatized p-Cresol and p-Cresol-d3.

Comprehensive Experimental Protocol

This protocol provides a self-validating workflow for the analysis of total p-cresol in human urine. The workflow diagram below illustrates the key stages.

Reagents and Materials

-

p-Cresol analytical standard (≥99% purity)

-

p-Cresol-d3 (methyl-d3) (≥98% isotopic purity)

-

β-glucuronidase/arylsulfatase from Helix pomatia

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

-

Pyridine, anhydrous

-

Dichloromethane (DCM), HPLC grade

-

Sulfuric Acid, concentrated

-

Sodium Sulfate, anhydrous

-

Methanol and Acetonitrile, HPLC grade

-

Type 1 Ultrapure Water

-

Calibrated pipettes, glass centrifuge tubes, autosampler vials

Preparation of Standards

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of p-cresol and p-Cresol-d3 into separate 10 mL volumetric flasks using methanol.

-

Working Standard Solution: Create a series of calibration standards by spiking blank matrix (e.g., control urine) with appropriate volumes of the p-cresol primary stock. A typical range might be 10, 50, 100, 500, 1000, and 2000 ng/mL.

-

Internal Standard Spiking Solution (e.g., 500 ng/mL): Dilute the p-Cresol-d3 primary stock with methanol to a suitable concentration for spiking into all samples, calibrators, and quality controls.

Sample Preparation Protocol (Urine)

-

Initial Setup: Pipette 1 mL of each urine sample, calibration standard, and quality control into labeled 15 mL glass centrifuge tubes.

-

Internal Standard Spiking: Add 50 µL of the p-Cresol-d3 internal standard spiking solution to every tube. Vortex briefly. This step is critical; the IS must be added before any extraction or clean-up to account for all subsequent analyte loss.[4]

-

Enzymatic Hydrolysis: To cleave the glucuronide and sulfate conjugates and measure total p-cresol, add 50 µL of β-glucuronidase/arylsulfatase solution to each tube. Incubate at 37°C for 4 hours or overnight.[8][9]

-

Acidification: After incubation, stop the enzymatic reaction and protonate the phenolic group by adding 100 µL of concentrated sulfuric acid to adjust the pH to <2. This step is crucial for efficient extraction into an organic solvent.[10]

-

Liquid-Liquid Extraction (LLE): Add 5 mL of dichloromethane (DCM) to each tube. Cap securely and vortex vigorously for 2 minutes. Centrifuge at 3000 x g for 10 minutes to separate the layers.

-

Solvent Transfer: Carefully transfer the lower organic (DCM) layer to a clean glass tube, avoiding the aqueous layer and any interfacial precipitate.

-

Evaporation: Evaporate the DCM to complete dryness under a gentle stream of nitrogen at 40°C.

Derivatization Protocol

-

Reagent Addition: To the dried residue from step 3.3.7, add 100 µL of BSTFA (+1% TMCS) and 30 µL of anhydrous pyridine. The pyridine acts as a catalyst and acid scavenger.[1]

-

Reaction: Cap the vials tightly and heat at 60°C for 30 minutes to ensure complete derivatization.

-

Final Step: After cooling to room temperature, transfer the derivatized sample to a GC-MS autosampler vial with an insert for analysis.

GC-MS Instrumental Parameters

The following parameters have been shown to provide excellent separation and sensitivity for TMS-derivatized cresols.[7]

| Parameter | Setting | Rationale |

| GC System | Agilent 8890 GC or equivalent | Provides robust and reproducible chromatography. |

| MS System | Agilent 5977 MSD or equivalent | Offers high sensitivity and selectivity in SIM mode. |

| Column | Agilent HP-5ms (30 m x 0.25 mm, 0.25 µm) | A non-polar column that provides good separation of TMS-derivatized isomers.[7] |

| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert and provides good chromatographic efficiency. |

| Injector | Splitless, 250°C | Ensures efficient volatilization of derivatized analytes. |

| Oven Program | 80°C hold for 2 min, ramp 3°C/min to 110°C, then ramp 25°C/min to 260°C, hold 5 min | This program effectively separates the cresol isomers after derivatization.[7] |

| MS Source Temp | 230°C | Standard temperature for robust ionization. |

| MS Quad Temp | 150°C | Standard temperature for stable mass filtering. |

| Ionization Mode | Electron Ionization (EI), 70 eV | Standard, reproducible fragmentation patterns. |

| Acquisition Mode | Selected Ion Monitoring (SIM) | Maximizes sensitivity and selectivity by monitoring only the ions of interest. |

| SIM Ions | p-Cresol: m/z 165, 180p-Cresol-d3: m/z 168, 183 | As detailed in Table 2. |

Table 3: Recommended GC-MS instrument parameters.

Data Analysis and Method Validation

Quantification

A calibration curve is constructed by plotting the peak area ratio of the analyte (p-cresol, m/z 165) to the internal standard (p-Cresol-d3, m/z 168) against the concentration of the calibration standards. The concentration of p-cresol in unknown samples is then determined from this curve using a linear regression analysis.

Method Performance and Validation

A robust analytical method must be validated to demonstrate its suitability for the intended purpose. Key validation parameters, based on ICH guidelines, are summarized below with typical acceptance criteria.

| Validation Parameter | Typical Acceptance Criteria | Purpose |

| Linearity (R²) | > 0.995 | Demonstrates a direct proportional relationship between concentration and response ratio. |

| Accuracy (% Recovery) | 85 - 115% | Measures the closeness of the measured value to the true value. |

| Precision (%RSD) | < 15% | Measures the repeatability and reproducibility of the method. |

| Limit of Quantification (LOQ) | S/N ≥ 10 | The lowest concentration that can be reliably quantified with acceptable accuracy and precision. |

| Selectivity | No interfering peaks at the retention time of the analyte and IS in blank matrix. | Ensures the method is measuring only the intended compounds. |

Table 4: Key method validation parameters and typical acceptance criteria.

Conclusion

The use of p-Cresol-d3 (methyl-d3) as an internal standard provides a highly accurate and precise method for the quantification of p-cresol in biological matrices by GC-MS. The detailed protocol herein, encompassing enzymatic hydrolysis, liquid-liquid extraction, and essential silylation, offers a complete and self-validating system. The inherent logic of isotope dilution corrects for inevitable variations in sample handling and instrument performance, making this methodology a trustworthy and authoritative choice for clinical research and drug development applications where reliable biomarker data is paramount.

References

-

de Loor, H., Bammens, B., Evenepoel, P., De Preter, V., & Verbeke, K. (2005). Gas chromatographic-mass spectrometric analysis for measurement of p-cresol and its conjugated metabolites in uremic and normal serum. Clinical Chemistry, 51(8), 1535-1538. Available at: [Link]

-